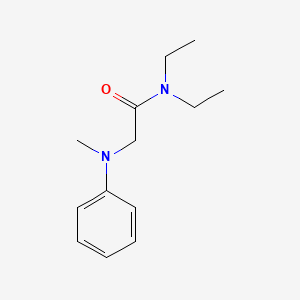![molecular formula C15H25BrN2OSi B13780513 [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane is a complex organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl-dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine intermediate.
Attachment of the tert-Butyl-Dimethylsilane Group: The final step involves the protection of the hydroxyl group with tert-butyl-dimethylsilane using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane has several scientific research applications:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is utilized in the design and fabrication of advanced materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding, while the pyrrolidine ring provides structural rigidity. The tert-butyl-dimethylsilane group offers steric protection and enhances the compound’s stability.
類似化合物との比較
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane can be compared with similar compounds such as:
[(3S)-1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
[(3S)-1-(5-fluoropyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.
[(3S)-1-(5-methylpyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: The presence of a methyl group instead of a halogen atom affects the compound’s steric and electronic characteristics.
特性
分子式 |
C15H25BrN2OSi |
|---|---|
分子量 |
357.36 g/mol |
IUPAC名 |
[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H25BrN2OSi/c1-15(2,3)20(4,5)19-13-8-9-18(11-13)14-7-6-12(16)10-17-14/h6-7,10,13H,8-9,11H2,1-5H3/t13-/m0/s1 |
InChIキー |
PFXWVVLMSIVKHE-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCN(C1)C2=NC=C(C=C2)Br |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
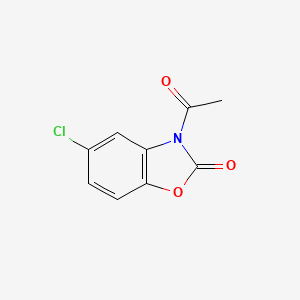
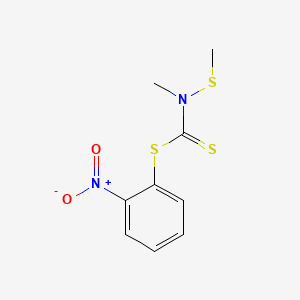
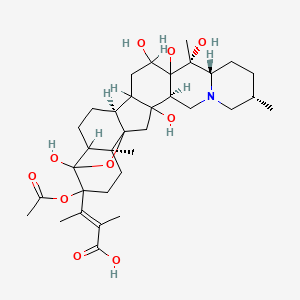

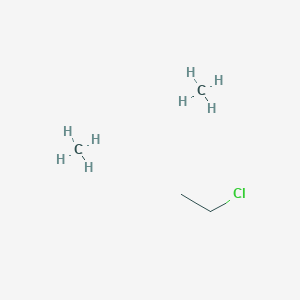
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
